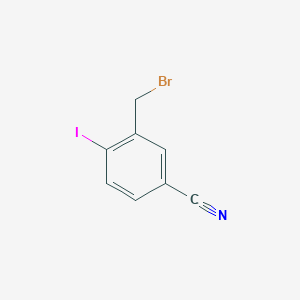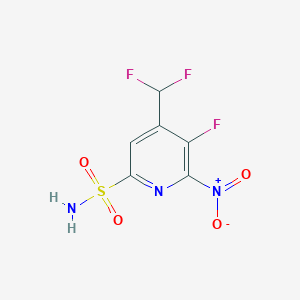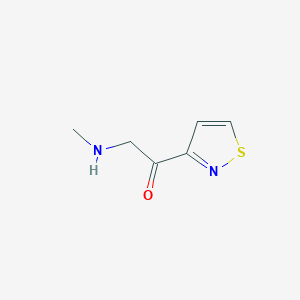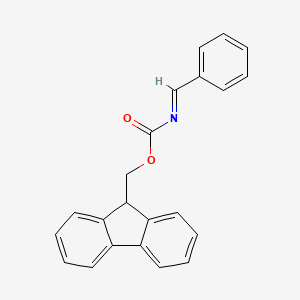
3-Aminopropyl(methyl)phosphinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl(methyl)phosphinic acid hydrochloride is a chemical compound with the molecular formula C4H13ClNO2P. It is a white solid that is soluble in water and is primarily used as an intermediate in organic synthesis and as a catalyst and polymer additive .
Métodos De Preparación
The preparation of 3-Aminopropyl(methyl)phosphinic acid hydrochloride involves phosphinic chemistry and organic synthesis reactions. The synthetic routes typically include the reaction of appropriate phosphinic acid derivatives with aminopropyl groups under controlled conditions. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
3-Aminopropyl(methyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can yield different phosphinic acid compounds.
Substitution: It can undergo substitution reactions where the aminopropyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Aplicaciones Científicas De Investigación
3-Aminopropyl(methyl)phosphinic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It acts as a ligand in biochemical studies and can be used to study enzyme interactions.
Industry: It is used as a catalyst and polymer additive in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with GABA receptors. It acts as an agonist of the GABA B receptor and an antagonist of the GABA C receptor. This dual action influences various physiological processes, including neurotransmission and muscle relaxation .
Comparación Con Compuestos Similares
3-Aminopropyl(methyl)phosphinic acid hydrochloride is similar to other aminophosphonic acids and their derivatives. Some similar compounds include:
2-Aminoethanephosphonic acid: Known for its use as an enzyme inhibitor.
Glyphosate: A widely used herbicide.
Fosmidomycin: An antibacterial agent.
Fosinopril: An antihypertensive drug.
Bisphosphonates: Used in the treatment of osteoporosis.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its dual action on GABA receptors.
Propiedades
Fórmula molecular |
C4H13ClNO2P |
|---|---|
Peso molecular |
173.58 g/mol |
Nombre IUPAC |
3-aminopropyl(methyl)phosphinic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO2P.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3,(H,6,7);1H |
Clave InChI |
ZZZRGSSRFFRTIE-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CCCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


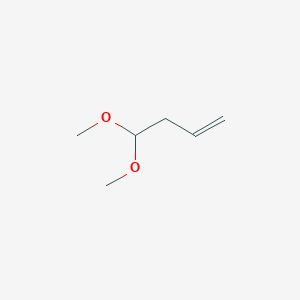
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
